molecular formula C₃₈H₆₄N₁₂O₈ B549770 Neurotensin(8-13) CAS No. 60482-95-3

Neurotensin(8-13)

Cat. No. B549770
CAS RN: 60482-95-3
M. Wt: 817 g/mol
InChI Key: DQDBCHHEIKQPJD-IZHGMHMJSA-N
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Description

Synthesis Analysis

A new NT(8-13) pseudopeptide, NT-VIII, was synthesized. Some changes were introduced in the sequence of NT(8-13) to stabilize the molecule against enzymatic degradation: Arg8 was N-methylated, and Lys and Tle replaced Arg9 and Ile12, respectively . The design, synthesis, and pharmacological analysis of pyrrole-based, nonpeptidic analogues of neurotensin(8-13) have been reported .


Molecular Structure Analysis

The crystal structure of the neurotensin receptor NTS1 in complex with neurotensin(8-13) has been reported . The chemical formula of Neurotensin(8-13) is C38H64N12O8 .


Chemical Reactions Analysis

The design, synthesis, and pharmacological evaluation of active pyrrole-based, nonpeptidic analogues of neurotensin(8-13) have been reported .

Scientific Research Applications

Role in Physiologic and Pathologic Processes

Neurotensin, a 13-amino acid peptide, plays a significant role in various physiological and pathological processes in both the central nervous system and the gastrointestinal tract. It has been implicated in conditions ranging from schizophrenia to colorectal cancer. Research efforts have explored its role in diverse processes like schizophrenia, alcoholism, chronic pain, and cancer, leading to potential drug developments targeting neurotensin receptors (Mustain, Rychahou, & Evers, 2011).

Agonist-bound Neurotensin Receptor Structure

Neurotensin (NTS) functions as a neurotransmitter and a hormone, modulating activities like dopaminergic systems, opioid-independent analgesia, and food intake regulation. The structure of Rattus norvegicus NTSR1 bound to NTS8–13 provides insights into peptide agonist binding to G-protein-coupled receptors (GPCRs), contributing to the development of non-peptide ligands for treating neurological disorders, cancer, and obesity (White et al., 2012).

Therapeutic Potentials in Neurological Diseases and Cancer

Central Nervous System Effects

Administered into the central nervous system, neurotensin produces effects like hypothermia, analgesia, diminished locomotor activity, and muscle relaxation. It interacts with brain dopamine systems, suggesting its involvement in the regulation of various physiological and behavioural processes (Nemeroff, Luttinger, & Prange, 1980).

Neurotensin Receptors and Dopamine Efflux

Neurotensin modulates accumbal dopamine release and is involved in psychiatric disorders and physiological processes. Research using genetically engineered knockout mice has shown the significant role of NT1-receptor in neurotensin-mediated dopamine efflux in the nucleus accumbens (Leonetti et al., 2004).

Role in Central Nervous System Pathophysiology

Neurotensin's implication in diseases of the central nervous system, like schizophrenia, drug abuse, Parkinson's disease, and others, has been explored, although more research is required to fully understand its role in these conditions (St-Gelais, Jomphe, & Trudeau, 2006).

Safety And Hazards

The safety data sheet of Acetyl-Neurotensin(8-13) suggests that it is not a dangerous substance according to the GHS .

Future Directions

The changes that were introduced stabilized the molecule against enzymatic degradation without affecting binding properties. Moreover, the increase in stability enhanced tumor uptake, making this derivative a promising candidate for clinical use .

properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H64N12O8/c1-5-22(4)30(34(55)48-28(36(57)58)19-21(2)3)49-32(53)27(20-23-12-14-24(51)15-13-23)47-33(54)29-11-8-18-50(29)35(56)26(10-7-17-45-38(42)43)46-31(52)25(39)9-6-16-44-37(40)41/h12-15,21-22,25-30,51H,5-11,16-20,39H2,1-4H3,(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H,57,58)(H4,40,41,44)(H4,42,43,45)/t22-,25-,26-,27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDBCHHEIKQPJD-ODKJCKIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H64N12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

817.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neurotensin(8-13)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,290
Citations
C GRANIER, J VAN RIETSCHOTEN… - European Journal of …, 1982 - Wiley Online Library
Neurotensin and several sequence analogues have been synthesized using solid‐phase technology. The purity of the following derivatives: neurotensin, neurotensin‐(10–13), …
Number of citations: 154 febs.onlinelibrary.wiley.com
E García-Garayoa, P Bläuenstein… - Journal of Nuclear …, 2002 - Soc Nuclear Med
The rapid degradation of neurotensin (NT) limits its clinical use in cancer imaging and therapy. Thus, a new NT(8–13) pseudopeptide, NT-VIII, was synthesized. Some changes were …
Number of citations: 110 jnm.snmjournals.org
R Bergmann, M Scheunemann, C Heichert… - Nuclear medicine and …, 2002 - Elsevier
4-([ 18 F]fluoro)benzoyl-neurotensin(8–13) ( 18 FB-Arg 8 -Arg 9 -Pro 10 -Tyr 11 - Ile 12 -Leu 13 -OH, 1) and two analogs stabilized in one and two positions ( 18 FB-Arg 8 ψ(CH 2 NH)…
Number of citations: 107 www.sciencedirect.com
E García-Garayoa, L Allemann-Tannahill… - Nuclear medicine and …, 2001 - Elsevier
The potential utility of neurotensin (NT) in cancer diagnosis and therapy is limited by its rapid degradation. New stabilized analogues were synthesized, labeled with [ 99m Tc] and …
Number of citations: 127 www.sciencedirect.com
B Cusack, DJ McCormick, YP Pang, T Souder… - Journal of biological …, 1995 - ASBMB
Recently, the rat neurotensin receptor and the two human neurotensin receptor clones (differing by one amino acid residue) have been isolated. We present results with 33 newly …
Number of citations: 58 www.jbc.org
KP Kokko, MK Hadden, KS Orwig… - Journal of medicinal …, 2003 - ACS Publications
A set of neurotensin[8−13] (NT[8−13]) analogues featuring substitution of non-natural cationic amino acids in the Arg(8) position have been synthesized and tested for binding potencies …
Number of citations: 47 pubs.acs.org
DJ Wustrow, MD Davis, HC Akunne, AE Corbin… - Bioorganic & Medicinal …, 1995 - Elsevier
Appropriately substituted 8–9 (ΨCH 2 NH) isosteres of neurotensin (NT) 8–13 have been found which are active as NT agonists in vitro and in vivo. SAR studies suggest that preventing …
Number of citations: 52 www.sciencedirect.com
C Hultsch, B Pawelke, R Bergmann, F Wuest - Bioorganic & medicinal …, 2006 - Elsevier
Neurotensin(8–13) is a hexapeptide with subnanomolar affinity to the neurotensin receptor 1 which is expressed with high incidence in several human tumor entities. Thus, radiolabeled …
Number of citations: 25 www.sciencedirect.com
YP Pang, B Cusack, K Groshan, E Richelson - Journal of Biological …, 1996 - ASBMB
We report here the first proposed ligand binding site of the transmembrane receptor for neurotensin(8–13) in human and rat, the corresponding bound conformation of the peptide ligand…
Number of citations: 94 www.jbc.org
M Keller, SA Mahuroof, V Hong Yee… - ACS Medicinal …, 2019 - ACS Publications
Fluorescence-labeled receptor ligands have emerged as valuable molecular tools, being indispensable for studying receptor–ligand interactions by fluorescence-based techniques …
Number of citations: 17 pubs.acs.org

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